![molecular formula C26H21ClN4O2S B2491143 N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189474-03-0](/img/structure/B2491143.png)
N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide represents a class of heterocyclic compounds known for their complex molecular structures and potential for varied chemical properties and reactions. These compounds are synthesized through multi-step reactions involving isocyanates and aminothiobenzamide or anthranilamide, leading to the formation of quinazolinone derivatives.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-aminothiobenzamide with isocyanates to form 2, 3-dihydro-imidazo[1, 2-c]quinazolin-5(6H)-one derivatives. This process highlights the synthesis pathway for creating the complex molecular structure of the compound , involving multiple steps and reactions to achieve the desired heterocyclic compound (Shiau et al., 1989).
Molecular Structure Analysis
Molecular structure and spectroscopic studies, including DFT/B3LYP and HF methods, have been utilized to analyze the structure of similar compounds, revealing insights into their molecular stability, vibrational modes, and tautomerism. These studies provide a deep understanding of the molecular architecture and stability of such complex compounds (Soliman et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and potential reactions of such compounds include cyclization reactions and interactions with various chemicals, leading to a range of derivatives with distinct properties. The synthesis routes often involve reactions with isocyanates, leading to various quinazolinone derivatives with potential biological activities (Chern et al., 1988).
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that compounds related to N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide have potential anticancer properties. For example, N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, a related compound, demonstrated selective anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study synthesized similar quinazolinone scaffolds and found broad-spectrum antitumor efficiency against various cancer cell lines (Mohamed et al., 2016).
Antimicrobial Activity
Compounds in the same family as this compound have shown promising antibacterial and antifungal activities. For instance, quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone demonstrated significant antibacterial and antifungal effects, especially against C. albicans (Patel et al., 2010).
Antihypertensive Properties
Research into 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, a class structurally related to this compound, has revealed potential antihypertensive properties. These compounds were synthesized and evaluated as alpha-antagonists and antihypertensive agents, with some showing significant activity in spontaneously hypertensive rats (Chern et al., 1993).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-2-21(24(32)28-18-12-8-11-17(27)15-18)34-26-29-20-14-7-6-13-19(20)23-30-22(25(33)31(23)26)16-9-4-3-5-10-16/h3-15,21-22H,2H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUWESRUVNNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

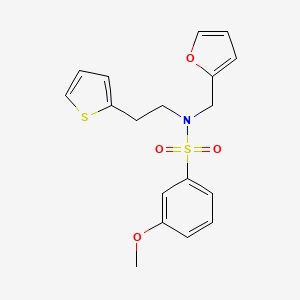
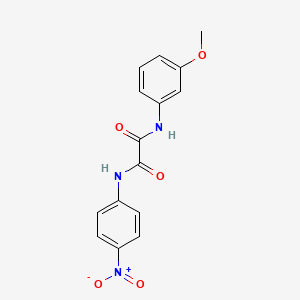
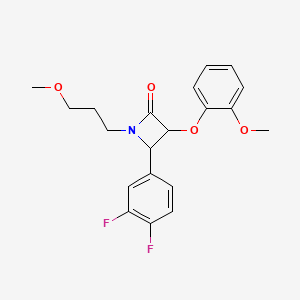


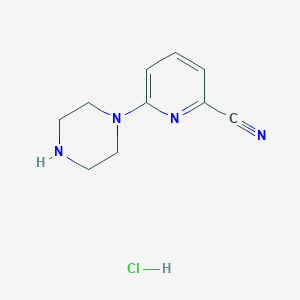
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)
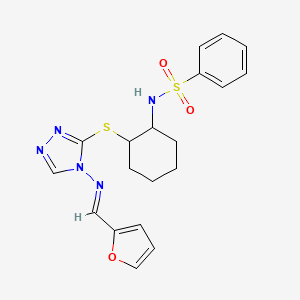
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)